molecular formula C11H15BrClNO2S B2484382 4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide CAS No. 2305475-77-6

4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide

Cat. No.: B2484382
CAS No.: 2305475-77-6
M. Wt: 340.66
InChI Key: NDTODEBJKPMCQL-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ring. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which target enzymes involved in folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chloro-N,N-diethyl-5-methoxybenzamide
  • 4-bromo-2-chloro-N,N-diethyl-5-methylbenzamide

Uniqueness

4-bromo-2-chloro-N,N-diethyl-5-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2-chloro-N,N-diethyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTODEBJKPMCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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